molecular formula C19H21BrN2O3 B2584623 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one CAS No. 1448034-01-2

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2584623
CAS No.: 1448034-01-2
M. Wt: 405.292
InChI Key: YIQWBVRMUBVXLQ-UHFFFAOYSA-N
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Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromopyridine moiety, a piperidine ring, and a phenoxypropanone backbone makes it a versatile molecule for various chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:

    Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, is often synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Piperidine: The bromopyridine intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the 3-bromopyridin-2-yloxy-piperidine intermediate.

    Formation of the Phenoxypropanone Backbone: The final step involves the reaction of the intermediate with 2-phenoxypropan-1-one under basic conditions, often using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups involved. For example, the phenoxypropanone moiety can undergo reduction to form the corresponding alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromopyridine moiety reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaOH), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., PCC, DMP), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

    Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: The compound can be used in biological assays to investigate its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in halogen bonding or π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one: Similar structure but with a fluorine atom instead of bromine.

    1-(4-((3-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one can enhance its reactivity and binding properties compared to its chloro, fluoro, or methyl analogs. This makes it a valuable compound for specific applications where such properties are desirable.

Properties

IUPAC Name

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3/c1-14(24-15-6-3-2-4-7-15)19(23)22-12-9-16(10-13-22)25-18-17(20)8-5-11-21-18/h2-8,11,14,16H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQWBVRMUBVXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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